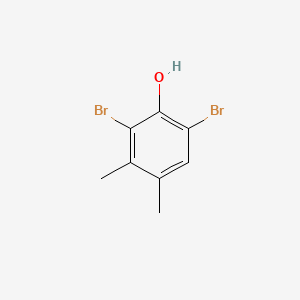

2,6-Dibromo-3,4-xylenol

Description

Structure

3D Structure

Properties

CAS No. |

22802-40-0 |

|---|---|

Molecular Formula |

C8H8Br2O |

Molecular Weight |

279.96 g/mol |

IUPAC Name |

2,6-dibromo-3,4-dimethylphenol |

InChI |

InChI=1S/C8H8Br2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3 |

InChI Key |

KIVOOVZNPGTYDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)Br)O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2,6 Dibromo 3,4 Xylenol

Regioselective Synthesis Strategies for 2,6-Dibromo-3,4-xylenol Precursors

The synthesis of specifically substituted aromatic compounds like this compound hinges on the regioselective control of precursor synthesis. This involves carefully directing the placement of functional groups on the aromatic ring.

Direct Bromination Approaches and Catalyst Effects on Selectivity

Direct bromination of phenolic compounds is a common method for introducing bromine atoms onto an aromatic ring. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the choice of brominating agent and catalyst. For phenols, the hydroxyl group is a strong activating group, directing substitution to the ortho and para positions.

Various brominating agents are available, each with different reactivity and selectivity. While elemental bromine (Br₂) can be used, it is often less selective and can lead to over-bromination. cambridgescholars.com N-Bromosuccinimide (NBS) is a milder and more selective alternative, often used for the bromination of a wide range of aromatic compounds under mild conditions. cambridgescholars.com The choice of solvent and the presence of a catalyst can further influence the outcome of the reaction. For instance, a new I(iii)-based reagent, PhIOAcBr, prepared by mixing PIDA and AlBr₃, has been developed for the practical electrophilic bromination of phenols under very mild conditions. nih.gov

The use of catalysts is crucial in directing the bromination to the desired positions. While specific catalyst systems for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of electrophilic aromatic substitution suggest that Lewis acids or other catalysts can modulate the reactivity of the brominating agent and the substrate, thereby influencing the regioselectivity.

Multi-Step Synthetic Routes and Functional Group Interconversion

When direct bromination does not yield the desired isomer with high selectivity, multi-step synthetic routes involving functional group interconversions are employed. libretexts.org This strategy allows for the introduction of bromine atoms at specific positions by leveraging the directing effects of other functional groups, which can be later modified or removed.

Development of Green Chemistry Principles in Bromination Reactions

Traditional bromination reactions often involve hazardous reagents like elemental bromine and chlorinated solvents, which pose environmental and health risks. wordpress.com The principles of green chemistry aim to develop more environmentally benign synthetic methods. This includes the use of safer brominating agents, greener solvents like water or ethanol, and processes that minimize waste and energy consumption. wordpress.comnih.govbridgew.edu

N-Bromosuccinimide (NBS) is considered a greener alternative to Br₂ as it is a solid and easier to handle. wordpress.com However, its use still generates byproducts. wordpress.com Research is ongoing to develop catalytic systems that can use safer bromine sources more efficiently. For example, a mild and highly efficient protocol for the synthesis of substituted phenols and their subsequent bromination has been developed using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent in ethanol. nih.gov This method is scalable and can be performed at room temperature with a short reaction time, highlighting a significant advancement in green bromination chemistry. nih.gov

Complex Derivatization of the Bromine Substituents

The bromine atoms on the this compound ring are key functional handles that can be transformed into a wide array of other groups through various chemical reactions. This allows for the synthesis of a diverse library of derivatives with potentially new properties.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. youtube.com For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups, which is not the case for this compound. youtube.com However, under certain conditions, such as the use of very strong nucleophiles or the presence of specific directing groups, nucleophilic aromatic substitution can be achieved even on less activated rings. youtube.comrsc.org The reaction proceeds through an addition-elimination mechanism, forming a temporary Meisenheimer complex. youtube.com While challenging, this pathway offers a route to directly introduce nucleophiles like amines or alkoxides onto the aromatic ring, replacing the bromine atoms.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net These reactions have revolutionized organic synthesis, and the bromine atoms of this compound are excellent substrates for such transformations. nih.govrhhz.net

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, such as a boronic acid or ester. nih.govwikipedia.org This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the formation of non-toxic byproducts. nih.gov The bromine atoms on this compound can be sequentially or simultaneously coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. researchgate.netresearchgate.net

Heck Coupling: The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base to form a substituted alkene. This reaction provides a means to introduce alkenyl groups at the positions of the bromine atoms in this compound.

Sonogashira Coupling: The Sonogashira coupling reaction is the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is highly efficient for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms, allowing for the introduction of alkyne moieties onto the this compound scaffold. libretexts.orgorganic-chemistry.orgnih.gov Copper-free Sonogashira protocols have also been developed to avoid the use of the copper co-catalyst. organic-chemistry.orgcolab.ws

The following table summarizes the key features of these transition-metal-catalyzed cross-coupling reactions:

| Reaction Name | Reactants | Catalyst System | Bond Formed |

| Suzuki Coupling | Organohalide, Organoboron compound | Palladium catalyst, Base | C-C (sp²-sp², sp²-sp³) |

| Heck Coupling | Unsaturated halide, Alkene | Palladium catalyst, Base | C-C (alkenyl) |

| Sonogashira Coupling | Aryl/Vinyl halide, Terminal alkyne | Palladium catalyst, Copper co-catalyst (optional), Base | C-C (sp²-sp) |

These advanced synthetic methodologies provide a robust toolbox for the precise synthesis and functionalization of this compound and its precursors, opening avenues for the creation of novel and complex molecular architectures.

Mechanistic Studies of Halogen Exchange and Reduction Processes

The transformation of the C-Br bonds in this compound is primarily governed by reductive dehalogenation and, under specific conditions, halogen migration phenomena like the halogen dance reaction.

Reductive Dehalogenation: This process involves the cleavage of the carbon-halogen bond and its replacement with a carbon-hydrogen bond. Mechanistically, this can be achieved through various methods, including catalytic hydrogenolysis or the use of reducing metals. The rate of dehalogenation is dependent on the carbon-halogen bond dissociation energy, which is lower for C-Br bonds compared to C-Cl bonds, making debromination generally more facile. ccspublishing.org.cn For instance, microbial-mediated reductive debromination has been observed for various brominated phenols under anaerobic conditions, suggesting that similar enzymatic processes could be applied. acs.orgnih.gov In laboratory synthesis, reagents like sodium borohydride (B1222165) in the presence of a catalyst, or Grignard reagents followed by a proton source, can effect hydrodehalogenation. ccspublishing.org.cn

Halogen Dance Reaction: The halogen dance is a base-catalyzed intramolecular or intermolecular migration of a halogen atom on an aromatic ring. nih.gov While not explicitly documented for this compound, the mechanism provides a potential pathway for isomerization. The reaction is typically initiated by deprotonation or metal-halogen exchange, leading to an aryllithium or related organometallic species. This intermediate can then rearrange to a more thermodynamically stable isomer before being trapped by an electrophile. nih.govresearchgate.net The regioselectivity of such a rearrangement would be influenced by the electronic effects of the hydroxyl and methyl groups and the steric environment of the aromatic ring. researchgate.net

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a primary site for functionalization, allowing for the introduction of a wide variety of substituents through etherification, esterification, and condensation reactions.

Etherification and Esterification Strategies

The conversion of the hydroxyl group into an ether or ester can significantly alter the compound's physical and chemical properties.

Etherification: The Williamson ether synthesis is a cornerstone method for preparing ethers from alcohols or phenols. This SN2 reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks a primary alkyl halide. wikipedia.orgscite.ai For a sterically hindered phenol like this compound, the bulky ortho-bromo substituents can impede the approach of the alkyl halide. However, the reaction can still proceed, particularly with less sterically demanding alkyl halides like methyl iodide or ethyl bromide. The first step is the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide.

Table 1: Williamson Ether Synthesis of this compound Derivatives

| Alkyl Halide | Base | Product |

| Methyl Iodide | NaH | 2,6-Dibromo-1-methoxy-3,4-dimethylbenzene |

| Ethyl Bromide | NaH | 1-Ethoxy-2,6-dibromo-3,4-dimethylbenzene |

| Benzyl Bromide | NaH | 1-(Benzyloxy)-2,6-dibromo-3,4-dimethylbenzene |

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride or a carboxylic anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. The steric hindrance from the ortho-bromo groups can influence the reaction rate, potentially requiring more forcing conditions or more reactive acylating agents. The synthesis of hindered phenolic esters is of interest as they can act as antioxidants.

Table 2: Esterification of this compound

| Acylating Agent | Base | Product |

| Acetyl Chloride | Pyridine | 2,6-Dibromo-3,4-dimethylphenyl acetate |

| Benzoyl Chloride | Pyridine | 2,6-Dibromo-3,4-dimethylphenyl benzoate |

| Acetic Anhydride | Cat. H₂SO₄ | 2,6-Dibromo-3,4-dimethylphenyl acetate |

Condensation Reactions and Polymerization Initiations

Phenols with unsubstituted positions ortho or para to the hydroxyl group, particularly 2,6-disubstituted phenols, are well-known monomers for oxidative coupling polymerization to produce poly(phenylene oxide) (PPO) resins. uc.eduacs.org This type of polymerization proceeds via the formation of phenoxy radicals, which then couple. In the case of this compound, the ortho positions are blocked by bromine atoms. However, the para position (C4) is substituted with a methyl group. Oxidative coupling polymerization of 2,6-disubstituted phenols, such as 2,6-dimethylphenol (B121312), is a well-established industrial process, often catalyzed by copper-amine complexes in the presence of oxygen. uc.eduwikipedia.org By analogy, this compound could potentially undergo oxidative coupling through the C5 position, although the reactivity would be influenced by the existing substituents.

Furthermore, condensation with aldehydes, such as formaldehyde, can lead to the formation of novolac or resole-type phenolic resins, where the aromatic rings are linked by methylene (B1212753) bridges. The substitution pattern on this compound would direct this condensation to the C5 position.

Electrophilic Aromatic Substitution at Remaining Aromatic Positions

The aromatic ring of this compound has one remaining unsubstituted position at C5. The directing effects of the existing substituents will govern the feasibility and regioselectivity of further electrophilic aromatic substitution (EAS) reactions. The hydroxyl group is a powerful activating group and is ortho-, para-directing. The two methyl groups are also activating and ortho-, para-directing. The two bromine atoms are deactivating but ortho-, para-directing.

The position C5 is ortho to one methyl group (at C4) and meta to the hydroxyl group, the other methyl group (at C3), and both bromine atoms. The powerful activating effect of the hydroxyl group is primarily directed to its ortho and para positions (C2, C6, and C4), which are already substituted. Therefore, electrophilic substitution at C5 is expected to be challenging. However, under forcing conditions, reactions like nitration or sulfonation might occur. The steric bulk of the adjacent methyl and bromo groups would also significantly hinder the approach of an electrophile to the C5 position.

Stereochemical Considerations in Synthesis and Transformation

The compound this compound itself is achiral. However, stereochemical factors, primarily steric hindrance, play a crucial role in its reactivity.

Steric Hindrance: The two bromine atoms ortho to the hydroxyl group create a sterically crowded environment. This hindrance can:

Slow down the rate of reactions at the hydroxyl group, such as etherification and esterification, especially with bulky reagents. acs.org

Influence the regioselectivity of reactions on the aromatic ring. The steric bulk around the C5 position, flanked by a methyl group and a bromine atom, would make electrophilic attack at this site difficult.

In polymerization reactions, the steric profile of the monomer can affect the polymer's final structure and properties.

While this compound is achiral, reactions that introduce a new chiral center could potentially lead to diastereomeric products. For example, etherification with a chiral alkyl halide would result in a mixture of diastereomers. The steric environment around the hydroxyl group could influence the diastereomeric ratio of the products.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dibromo 3,4 Xylenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a primary tool for elucidating the molecular structure of 2,6-Dibromo-3,4-xylenol in solution. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each nucleus, influenced by the electronic effects of the hydroxyl and bromine substituents, as well as the methyl groups on the aromatic ring.

In ¹H NMR spectroscopy, the aromatic proton at the C5 position is expected to appear as a singlet, with its chemical shift influenced by the surrounding substituents. The protons of the two methyl groups at C3 and C4 will also give rise to distinct singlets. The hydroxyl proton's chemical shift can be broad and variable depending on the solvent, concentration, and temperature, due to hydrogen bonding.

In ¹³C NMR, the chemical shifts of the carbon atoms in the benzene (B151609) ring are diagnostic. The carbons bearing the bromine atoms (C2 and C6) are significantly shifted due to the heavy atom effect. The carbon attached to the hydroxyl group (C1) and those attached to the methyl groups (C3 and C4) will also have characteristic chemical shifts. Analysis of related substituted phenols and xylenols allows for the prediction of these shifts. drugbank.comchemicalbook.com Studies on similar substituted phenols show that tautomeric equilibria can sometimes be observed, particularly in different solvents or at varying temperatures, which would be detectable by changes in NMR spectra. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Ar-H (C5-H) | ~7.3 | Singlet | The sole aromatic proton. |

| -OH | Variable (e.g., 5.0-6.0) | Broad Singlet | Shift is dependent on solvent and concentration. |

| -CH₃ (C4) | ~2.3 | Singlet | |

| -CH₃ (C3) | ~2.2 | Singlet | |

| ¹³C NMR | |||

| C1 (-OH) | ~150 | - | Carbon bearing the hydroxyl group. |

| C2 (-Br) | ~115 | - | Carbon bearing a bromine atom. |

| C3 (-CH₃) | ~130 | - | |

| C4 (-CH₃) | ~138 | - | |

| C5 | ~132 | - | Carbon bearing the aromatic proton. |

| C6 (-Br) | ~115 | - | Carbon bearing a bromine atom. |

| -CH₃ (C3) | ~16 | - | |

| -CH₃ (C4) | ~20 | - |

Note: Predicted values are based on data from analogous compounds like 2,6-dibromophenol, 3,4-xylenol, and other brominated xylenols. Actual experimental values may vary. drugbank.comchemicalbook.comchemicalbook.com

X-ray Crystallography for Solid-State Structural Characterization and Intermolecular Interactions

Single-crystal X-ray crystallography provides definitive information on the solid-state structure of this compound, including precise bond lengths, bond angles, and torsional angles. This technique also reveals the nature of intermolecular interactions that govern the crystal packing.

Based on crystallographic studies of structurally related compounds, such as 4,6-Dibromo-2,3-dimethylphenol and 2,6-Dibromo-4-(2-hydroxyethyl)phenol, several key structural features can be anticipated. researchgate.netresearchgate.net The molecule itself is expected to be largely planar. researchgate.net In the crystal lattice, adjacent molecules are likely to be linked by intermolecular hydrogen bonds involving the phenolic hydroxyl group. O-H···O hydrogen bonds could lead to the formation of dimers or polymeric chains. researchgate.netresearchgate.net

Table 2: Typical Bond Lengths and Angles from Crystallographic Data of Related Dibromophenols

| Parameter | Typical Value | Reference Compound(s) |

| Bond Lengths (Å) | ||

| C-Br | ~1.88 - 1.90 Å | 4,6-Dibromo-2,3-dimethylphenol researchgate.net |

| C-O (phenolic) | ~1.36 - 1.38 Å | 2,6-Dibromo-4-(2-hydroxyethyl)phenol researchgate.net |

| C-C (aromatic) | ~1.37 - 1.40 Å | 4,6-Dibromo-2,3-dimethylphenol researchgate.net |

| Intermolecular Distances (Å) | ||

| O-H···O | ~2.7 - 2.9 Å | 2,6-Dibromo-4-(2-hydroxyethyl)phenol researchgate.net |

| Br···Br | ~3.3 - 3.6 Å | 4,6-Dibromo-2,3-dimethylphenol researchgate.net |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to probe the extent of hydrogen bonding.

The FTIR spectrum is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a strong indication of intermolecular hydrogen bonding in the solid state or in concentrated solutions. nist.gov A sharp, weaker peak may appear at higher wavenumbers in dilute solutions in non-polar solvents, corresponding to a "free" non-hydrogen-bonded O-H group.

Other key vibrational modes include the C-O stretching vibration, typically observed around 1200-1260 cm⁻¹, and the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations are expected at lower frequencies, generally in the 500-650 cm⁻¹ range. The C-H stretching vibrations of the methyl groups and the aromatic ring appear around 2850-3100 cm⁻¹. nist.govspectrabase.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region | Notes |

| O-H Stretch (H-bonded) | 3200 - 3600 | High Frequency | Broad absorption, indicates intermolecular H-bonding. |

| C-H Stretch (Aromatic & Aliphatic) | 2850 - 3100 | High Frequency | Stretching of C-H bonds in methyl and aromatic groups. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Fingerprint | Characteristic of the benzene ring. |

| C-O Stretch (Phenolic) | 1200 - 1260 | Fingerprint | Stretching of the carbon-oxygen bond. |

| C-Br Stretch | 500 - 650 | Low Frequency | Characteristic of the carbon-bromine bonds. |

Note: Values are based on spectra of related compounds like 2,6-xylenol and other bromophenols. nist.govspectrabase.com

High-Resolution Mass Spectrometry for Reaction Product Identification and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound and for elucidating its fragmentation pathways upon ionization. The most distinctive feature in the mass spectrum will be the molecular ion peak (M⁺·). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic triplet of peaks at [M]⁺·, [M+2]⁺·, and [M+4]⁺·, with an approximate intensity ratio of 1:2:1.

Electron ionization (EI) would induce fragmentation, providing structural information. Common fragmentation pathways for related brominated phenols involve the loss of a methyl radical (-CH₃), a bromine atom (-Br), or a formyl radical (-CHO). researchgate.net For this compound, the initial loss of a methyl radical (M-15) is a highly probable pathway, leading to a stable ion. researchgate.net Subsequent loss of a bromine radical or carbon monoxide from fragment ions would also be expected.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound (C₈H₈Br₂O)

| m/z (Mass/Charge Ratio) | Proposed Fragment | Notes |

| 278 / 280 / 282 | [C₈H₈Br₂O]⁺· (M⁺·) | Molecular ion. Characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 263 / 265 / 267 | [C₇H₅Br₂O]⁺ | Loss of a methyl radical (-CH₃). |

| 201 / 203 | [C₈H₈BrO]⁺ | Loss of a bromine radical (-Br). |

| 199 / 201 | [C₇H₄BrO]⁺ | Loss of a methyl radical followed by HBr. |

| 122 | [C₈H₈O]⁺· | Loss of two bromine radicals (-2Br). |

Note: The presence of bromine isotopes will result in doublet or triplet peaks for all bromine-containing fragments. researchgate.net

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity, meaning it will not rotate plane-polarized light or show a signal in circular dichroism (CD) spectroscopy.

However, if chiral derivatives of this compound were synthesized, for instance, by introducing a chiral center into a substituent attached to the phenolic ring, then chiroptical techniques would become highly relevant. Techniques like CD spectroscopy would be invaluable for characterizing the stereochemistry of such derivatives. The sign and intensity of the Cotton effects in the CD spectrum could be used to determine the absolute configuration of the chiral centers, often through comparison with computational predictions. researchgate.net Studies on other classes of chiral molecules, such as helicenes, have shown that the nature and position of substituents can significantly influence the chiroptical properties, demonstrating the power of these methods in stereochemical analysis. researchgate.net

Theoretical and Computational Chemistry Studies of 2,6 Dibromo 3,4 Xylenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,6-dibromo-3,4-xylenol, DFT calculations would be instrumental in understanding its fundamental chemical properties.

Systematic studies on a complete series of bromophenols using DFT at the B3LYP/6-311G++(d,p) level have shown that molecular structures and properties are significantly influenced by several factors. nih.gov These include intramolecular hydrogen bonding involving the ortho-bromine, steric and inductive effects of the bromine substituents, and other intramolecular electrostatic interactions. nih.gov For this compound, the presence of two bromine atoms ortho to the hydroxyl group would likely lead to significant intramolecular hydrogen bonding. This, in turn, would influence the O-H bond length, C-O bond length, and the vibrational frequencies associated with these bonds. nih.gov

The introduction of bromine atoms is known to have a notable inductive effect, which generally increases the acidity of phenols compared to their non-halogenated counterparts. nih.gov The two methyl groups at positions 3 and 4 would contribute to the electronic landscape through hyperconjugation and steric effects, further modifying the electronic distribution within the aromatic ring.

Prediction of Reaction Sites and Regioselectivity (Fukui Functions)

Fukui functions are essential reactivity descriptors derived from conceptual DFT that help in predicting the most probable sites for nucleophilic, electrophilic, and radical attacks on a molecule. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in response to a change in the total number of electrons.

For aromatic compounds like phenols, the hydroxyl group is a strong activating group, directing electrophilic attacks to the ortho and para positions. researchgate.net In this compound, the ortho positions are occupied by bromine atoms. Therefore, electrophilic substitution would be directed towards the remaining unsubstituted carbon atom at position 5.

The Fukui function can be condensed to atomic centers to provide a numerical value indicating the reactivity of each atom. Studies on similar phenolic compounds have demonstrated the utility of Fukui functions in identifying reactive sites. researchgate.netpreprints.orgresearchgate.net For this compound, the Fukui functions would likely indicate a high susceptibility of the oxygen atom to electrophilic attack and specific carbon atoms on the ring to nucleophilic attack, influenced by the electron-withdrawing nature of the bromine atoms and the hydroxyl group.

Table 1: Illustrative Fukui Function Indices for a Substituted Phenol (B47542) (Note: This table is illustrative and based on general principles and data from related compounds, not specific calculations on this compound.)

| Atom | ƒ+ (for nucleophilic attack) | ƒ- (for electrophilic attack) | ƒ0 (for radical attack) |

|---|---|---|---|

| O | 0.15 | 0.05 | 0.10 |

| C1 | 0.08 | 0.02 | 0.05 |

| C2 | 0.03 | 0.12 | 0.08 |

| C3 | 0.10 | 0.04 | 0.07 |

| C4 | 0.02 | 0.15 | 0.09 |

| C5 | 0.12 | 0.03 | 0.08 |

| C6 | 0.04 | 0.11 | 0.08 |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In phenolic compounds, the region around the hydroxyl oxygen atom typically shows a significant negative potential, making it a prime site for hydrogen bonding and electrophilic attack. researchgate.net Conversely, the hydroxyl hydrogen atom exhibits a positive potential, rendering it susceptible to nucleophilic attack or deprotonation. researchgate.net For this compound, the MEP map would be influenced by the electronegative bromine atoms, which would draw electron density away from the aromatic ring, and the electron-donating methyl groups. This interplay of substituents would create a complex electrostatic landscape, crucial for understanding its intermolecular interactions.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary conformational flexibility arises from the rotation of the hydroxyl group and the methyl groups.

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By mapping the PES for the rotation of the O-H bond, the most stable conformation (energy minimum) and the transition states for rotation can be identified. The presence of two bulky bromine atoms ortho to the hydroxyl group would likely create significant steric hindrance, influencing the preferred orientation of the hydroxyl group. Intramolecular hydrogen bonding between the hydroxyl hydrogen and one of the bromine atoms would be a key factor in stabilizing certain conformations. A similar analysis can be applied to the rotation of the methyl groups.

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling allows for the detailed investigation of the mechanism of a chemical reaction, including the identification of intermediates and transition states. usgs.gov For a compound like this compound, this could be applied to understand its synthesis, degradation, or participation in various chemical transformations.

For instance, the bromination of phenols is a classic electrophilic substitution reaction. khanacademy.org While the synthesis of this compound would involve specific reagents and conditions, computational modeling could elucidate the step-by-step mechanism, including the formation of sigma complexes (Wheland intermediates) and the characterization of the transition states connecting these intermediates. DFT calculations are commonly employed to determine the energies of reactants, products, intermediates, and transition states, thereby providing a complete energy profile for the reaction. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including the effects of the solvent. nih.govrsc.org The behavior of this compound in a solvent medium is crucial for understanding its real-world applications.

MD simulations can model the interactions between the solute (this compound) and solvent molecules, revealing how the solvent influences its conformation and reactivity. For example, in a polar solvent, the solvent molecules would form hydrogen bonds with the hydroxyl group, which could compete with or enhance intramolecular hydrogen bonding. The dynamic behavior of the molecule, such as the rotation of its functional groups and its diffusion through the solvent, can also be studied.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

A variety of quantum chemical descriptors can be calculated to establish quantitative structure-reactivity relationships (QSRR). These descriptors provide numerical values for various electronic and structural properties of a molecule, which can then be correlated with its observed reactivity or biological activity.

For phenolic compounds, descriptors such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO gap, dipole moment, and various atomic charges have been used to correlate with properties like acidity, toxicity, and antioxidant activity. mdpi.comnih.govresearchgate.net For this compound, calculating these descriptors would allow for predictions of its chemical behavior based on established relationships for similar compounds.

Table 2: Illustrative Quantum Chemical Descriptors for a Series of Substituted Phenols (Note: This table is illustrative and based on general trends observed in the literature for substituted phenols, not specific calculations on this compound.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Phenol | -6.5 | 1.2 | 7.7 | 1.5 |

| 4-Bromophenol | -6.7 | 0.9 | 7.6 | 2.2 |

| 2,6-Dibromophenol | -6.9 | 0.7 | 7.6 | 1.8 |

| 3,4-Xylenol | -6.3 | 1.4 | 7.7 | 1.6 |

Intermolecular Interactions and Self-Assembly Prediction

The arrangement of molecules in the solid state and in aggregates is governed by a complex interplay of intermolecular forces. For this compound, a molecule featuring a hydroxyl group and two bromine atoms on a substituted benzene (B151609) ring, the predominant intermolecular interactions are expected to be hydrogen bonding, halogen bonding, and non-specific van der Waals forces. Computational chemistry provides powerful tools to investigate these interactions and predict the self-assembly behavior of molecules.

Theoretical studies on similar halogenated phenols and related aromatic compounds offer insights into the nature and strength of the interactions that likely direct the supramolecular architecture of this compound. These studies often employ methods like Density Functional Theory (DFT) to model molecular structures and interaction energies, the Quantum Theory of Atoms in Molecules (QTAIM) to characterize chemical bonds, and Symmetry-Adapted Perturbation Theory (SAPT) to decompose interaction energies into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces.

Hydrogen Bonding

The hydroxyl group of this compound can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This dual capability allows for the formation of various hydrogen-bonded assemblies, such as chains or cyclic motifs. Computational studies on phenols have shown that hydrogen bonding significantly influences their properties and reactivity. nih.gov The presence of electron-withdrawing bromine atoms can increase the acidity of the phenolic proton, potentially leading to stronger hydrogen bonds. nih.gov

Computational studies on similar systems, such as acylphloroglucinols which also feature intramolecular hydrogen bonds, highlight the importance of these interactions in determining conformational preferences. researchgate.net In the case of this compound, both intramolecular hydrogen bonding between the hydroxyl group and an adjacent bromine atom, and intermolecular hydrogen bonding leading to dimers or larger aggregates are conceivable.

Halogen Bonding

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the bromine atoms can participate in halogen bonding, with the oxygen atom of the hydroxyl group of a neighboring molecule being a likely halogen bond acceptor. Theoretical investigations have established that halogen bonds can be highly directional and play a crucial role in crystal engineering and the formation of self-assembled nanostructures. whiterose.ac.ukwhiterose.ac.ukresearchgate.net

Studies on brominated aromatic compounds have shown that Br···O and Br···N halogen bonds are significant in directing molecular assembly. researchgate.net Symmetry-adapted perturbation theory (SAPT) analysis of Br···Br halogen bonds in 2,6-dibromo-4-nitroaniline (B165464) indicated that their stability is primarily due to dispersion forces, with a smaller contribution from electrostatics. nih.gov This is a common feature of halogen bonds involving heavier halogens.

Prediction of Self-Assembly

The prediction of how molecules will self-assemble into larger, ordered structures is a key goal of computational chemistry. mdpi.com For this compound, the combination of hydrogen and halogen bonding sites suggests the potential for the formation of complex two-dimensional or three-dimensional networks.

Computational approaches to predict self-assembly often involve:

Molecular Dynamics (MD) simulations: These simulations can model the dynamic behavior of a large number of molecules over time, providing insights into the formation of aggregates and the most stable arrangements.

Quantum chemical calculations on dimers and small clusters: By calculating the interaction energies and geometries of different possible arrangements of a few molecules, the most favorable binding motifs can be identified. These motifs are then expected to be repeated in the larger self-assembled structure.

For example, studies on the self-assembly of halogenated organic molecules on surfaces have utilized scanning tunneling microscopy (STM) and density functional theory (DFT) calculations to elucidate the resulting supramolecular structures, which are often governed by a delicate balance of intermolecular forces. arxiv.org

Data from Theoretical Studies on Analogous Systems

| Interaction Type | Donor/Acceptor Atoms | Typical Interaction Energy (kcal/mol) | Typical Distance (Å) |

| Hydrogen Bond | O-H···O | -3 to -8 | 1.7 - 2.2 |

| Halogen Bond | C-Br···O | -1 to -5 | 2.8 - 3.2 |

| Halogen Bond | C-Br···Br | -0.5 to -2 | 3.3 - 3.7 |

Non Biological Applications and Functional Materials Derived from 2,6 Dibromo 3,4 Xylenol

Utilization as a Key Building Block in Complex Organic Synthesis

2,6-Dibromo-3,4-xylenol serves as a valuable intermediate in multi-step organic syntheses, particularly for constructing complex molecules that require a brominated aromatic core. ontosight.ai The reactivity of the compound is dictated by its distinct functional groups: the hydroxyl (-OH) group, the two bromine (Br) atoms at the ortho positions, and the two methyl (-CH3) groups on the benzene (B151609) ring.

The hydroxyl group can undergo a variety of reactions typical for phenols, such as etherification and esterification, allowing for the attachment of diverse chemical moieties. The bromine atoms are key reactive sites for cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which are fundamental for forming new carbon-carbon bonds. This enables the integration of the dibromoxylenol scaffold into larger, more complex molecular architectures. Furthermore, the bromine atoms can be replaced through nucleophilic aromatic substitution or converted into organometallic reagents, further expanding its synthetic utility.

The steric hindrance provided by the two ortho-bromine atoms can also be exploited to direct reactions to other positions on the ring or to stabilize reactive intermediates. This combination of reactive sites makes this compound a strategic choice for chemists designing targeted molecules with specific electronic and steric properties.

Precursors for Advanced Polymeric Materials and Flame Retardants

One of the most significant applications of phenols with substituted ortho positions is in the synthesis of high-performance polymers. The parent compound, 2,6-xylenol (also known as 2,6-dimethylphenol), is the monomer used to produce poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a commercially important engineering thermoplastic known for its excellent thermal stability, dimensional stability, and chemical resistance. uc.eduresearchgate.net The polymerization typically proceeds via a copper-catalyzed oxidative coupling reaction. uc.edu

Research has shown that phenols with ortho-bromo substituents can also undergo this oxidative coupling to yield poly(phenylene oxide)s. uc.edu This indicates that this compound can be used as a monomer, either for homopolymerization or as a co-monomer with 2,6-dimethylphenol (B121312), to create functional polymers.

The primary advantage of incorporating this compound into a polymer backbone is the introduction of bromine atoms, which confers inherent flame retardancy. Brominated compounds are well-known flame retardants; they function in the gas phase by releasing hydrogen bromide (HBr) upon combustion, which acts as a radical trap to interrupt the exothermic processes of fire. This approach is analogous to the use of other brominated monomers, such as tetrabromobisphenol A (TBBPA), in the production of fire-resistant polycarbonates and epoxy resins. wikipedia.org

The copolymerization of 2,6-dimethylphenol with a functional monomer, such as a DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) derivative, has been shown to enhance flame retardancy and thermal properties. mdpi.comnih.gov Similarly, using this compound as a co-monomer would produce a poly(phenylene oxide) with built-in flame retardant capabilities, potentially reducing the need for additive flame retardants that can leach out over time.

Table 1: Comparison of Monomers for Poly(phenylene oxide) Synthesis

| Monomer | Chemical Formula | Key Feature | Resulting Polymer Property |

|---|---|---|---|

| 2,6-Xylenol | C₈H₁₀O | Unsubstituted ortho positions | High thermal stability (PPO) |

| This compound | C₈H₈Br₂O | Ortho-bromine atoms | Inherent flame retardancy |

Role in Sensing Element Design and Fabrication

While direct research on this compound in sensor applications is limited, polymers derived from related phenolic compounds have shown utility in this area. For instance, poly(2,6-diphenylphenylene oxide), which shares the same polymer backbone, is used as a porous resin for trapping volatile and semi-volatile organic compounds from the air for analysis. wikipedia.org This function is critical in environmental monitoring and breath analysis. wikipedia.org

A polymer synthesized from this compound could offer unique properties for sensing applications. The presence of polarizable bromine atoms and the aromatic ring could create a surface with a high affinity for specific analytes, particularly halogenated compounds or molecules capable of interacting through dipole-dipole or van der Waals forces. Such a polymer could be coated onto the surface of a quartz crystal microbalance (QCM) or a surface acoustic wave (SAW) device to act as the sensitive layer for detecting target chemicals in the gas or liquid phase. The specific sorption characteristics would depend on the polymer's final morphology and the chemical nature of the analytes.

Catalysis and Ligand Design Employing the this compound Scaffold

The structural characteristics of this compound suggest its potential as a scaffold for designing specialized ligands for metal catalysts, although specific examples are not yet prevalent in the literature. The sterically bulky bromine atoms positioned ortho to the hydroxyl group create a hindered environment around this potential coordination site.

In coordination chemistry, sterically demanding ligands are often used to control the reactivity and selectivity of a metal center. They can limit the number of ligands that coordinate to the metal, create a specific coordination geometry, and prevent bimolecular decomposition pathways of catalytic intermediates. A ligand derived from this compound could, for example, be used to stabilize low-coordinate metal complexes or to create a chiral pocket around a metal center if the ligand is further functionalized with chiral groups. The electronic properties imparted by the bromine and methyl substituents would also influence the electron-donating ability of the ligand, thereby tuning the catalytic activity of the coordinated metal.

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The functional groups on this compound make it a candidate for incorporation into such assemblies.

The key interactions it can participate in include:

Hydrogen Bonding: The phenolic hydroxyl group is a classic hydrogen bond donor and acceptor, allowing it to form predictable networks with other molecules.

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with Lewis basic sites (e.g., lone pairs on nitrogen or oxygen atoms) on other molecules. This is an increasingly utilized interaction for the rational design of crystal structures and functional materials.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of layered or columnar structures.

These directional, non-covalent forces could be harnessed to guide the self-assembly of this compound with other complementary molecules to form co-crystals, liquid crystals, or porous organic frameworks with defined architectures and properties.

Environmental Fate and Abiotic/biotic Degradation Pathways of 2,6 Dibromo 3,4 Xylenol

Photochemical Degradation Mechanisms and Transformation Products

The photochemical degradation of 2,6-dibromo-3,4-xylenol in the environment is influenced by ultraviolet (UV) radiation. nih.gov While specific studies on this compound are not extensively available, the degradation mechanisms can be inferred from the behavior of other brominated phenols (BPs) and related compounds under UV light.

UV irradiation of polybrominated diphenyl ethers (PBDEs) has been shown to generate various bromophenols. nih.gov This process involves the cleavage of the ether bond and subsequent hydrodebromination, leading to the formation of lower brominated BPs over time. nih.gov For instance, the photolysis of certain PBDEs yields di- and tribromophenols, with 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969) being significant products. nih.gov The position of the bromo-substituents, particularly in the para-position, can influence the rate of transformation due to a bathochromic shift of the maximum absorption wavelength (λmax) to higher, more environmentally relevant wavelengths. nih.gov

The degradation of bromophenols can also be initiated by photochemically produced reactive species. For example, the oxidation of bromophenols can be enhanced in the presence of photosensitizers. The process generally involves the formation of phenoxyl radicals, which can then undergo further reactions.

Transformation products from the photochemical degradation of brominated phenols can include hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). acs.org These products can be formed through the coupling of bromophenoxyl radicals generated during the oxidation process. acs.orgnih.gov

It is important to note that the specific transformation products of this compound under photochemical conditions would depend on various factors, including the wavelength of UV radiation, the presence of other chemical species, and the environmental matrix.

Biotransformation Pathways and Identification of Microbial Metabolites

The biotransformation of this compound is expected to proceed through pathways observed for other brominated and methylated phenols. While direct studies on the microbial degradation of this compound are limited, research on related compounds provides significant insights into the potential metabolic routes.

Microbial degradation of halogenated organic compounds often involves dehalogenation as a critical initial step. mdpi.com This can occur through various enzymatic mechanisms, including hydrolytic, reductive, or oxygen-dependent reactions. mdpi.com For some brominated flame retardants, anaerobic debromination is a well-established pathway. nih.gov

Studies on the microbial degradation of 2,6-xylenol, a non-brominated analogue, have identified key metabolic intermediates. A Mycobacterium species has been shown to utilize 2,6-xylenol as a carbon and energy source. nih.gov The proposed pathway involves the initial hydroxylation of 2,6-xylenol to form 2,6-dimethylhydroquinone. nih.gov Further enzymatic reactions can lead to ring cleavage products such as citraconate. nih.govnih.gov

In the context of brominated phenols, a Cupriavidus sp. strain has been found to degrade 2,6-dibromo-4-nitrophenol. nih.gov This process involves sequential denitration and debromination catalyzed by a monooxygenase, leading to the formation of 6-bromohydroxyquinol. nih.gov This intermediate then undergoes ring cleavage. nih.gov

Based on these findings, a plausible biotransformation pathway for this compound could involve:

Initial Hydroxylation: Similar to 2,6-xylenol metabolism, an initial hydroxylation event could occur.

Debromination: Enzymatic removal of the bromine atoms is a likely step.

Ring Cleavage: Following modification of the substituents, the aromatic ring would be cleaved, leading to aliphatic intermediates that can enter central metabolic pathways.

The specific microbial metabolites of this compound would need to be identified through dedicated studies. However, based on the degradation of similar compounds, potential metabolites could include brominated or debrominated hydroquinones, and various ring-cleavage products. The table below summarizes key enzymes and intermediates in the biodegradation of related compounds.

Table 1: Enzymes and Intermediates in the Biodegradation of Related Phenolic Compounds

| Compound | Microorganism | Key Enzymes | Key Intermediates |

| 2,6-Xylenol | Mycobacterium sp. | Monooxygenase | 2,6-Dimethylhydroquinone, Citraconate |

| 2,6-Dibromo-4-nitrophenol | Cupriavidus sp. | FADH2-dependent monooxygenase, Dioxygenase | 6-Bromohydroxyquinol |

| 3,4-Dimethylphenol | Denitrifying bacteria | - | m-Cresol |

Abiotic Degradation in Aquatic and Terrestrial Environments

The abiotic degradation of this compound in aquatic and terrestrial environments is primarily driven by processes such as hydrolysis and oxidation.

Oxidation: Oxidation is a more significant abiotic degradation pathway for brominated phenols. acs.orgnih.gov These compounds can react with various oxidants present in the environment, such as manganese oxides and potassium permanganate (B83412). acs.orgnih.govnih.gov The oxidation process often involves the formation of phenoxyl radicals, which can then undergo coupling reactions to form more complex products. acs.orgnih.gov For instance, the oxidation of bromophenols can lead to the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). acs.orgnih.govnih.gov

The rate of oxidation can be influenced by environmental factors such as pH. For some bromophenols, the reaction rate with potassium permanganate is highest near their pKa values. acs.orgnih.gov

In terrestrial environments, the interaction with soil minerals can also play a role in the abiotic degradation of phenolic compounds.

Environmental Monitoring Methodologies for Detecting Transformation Products

The detection and quantification of this compound and its transformation products in environmental matrices require sensitive and specific analytical methods. nih.gov Various techniques have been developed for the analysis of brominated phenols and their degradation products in water and other environmental samples.

Commonly employed methods involve an extraction and pre-concentration step followed by chromatographic separation and detection. nih.govnih.gov

Extraction Techniques:

Liquid-Liquid Extraction (LLE): A conventional method for extracting organic compounds from aqueous samples. nih.gov

Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to isolate the analytes of interest. nih.gov

Solid-Phase Microextraction (SPME): A solvent-free method that uses a coated fiber to extract and concentrate analytes. nih.gov

Analytical Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds. nih.govnih.govnih.gov Electron impact (EI) and electron capture negative ionization (ECNI) are common ionization techniques used, with ECNI often providing higher sensitivity for polybrominated compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile and thermally labile compounds. nih.gov It is often coupled with UV or mass spectrometric detection.

For the detection of transformation products, precursor ion scan (PIS) mode in triple quadrupole mass spectrometry can be a powerful tool for selectively identifying brominated oxidation products. acs.orgnih.gov

The table below summarizes various analytical methods used for the determination of brominated phenols and related compounds.

Table 2: Analytical Methods for the Detection of Brominated Phenols and Transformation Products

| Analytical Technique | Extraction Method | Sample Matrix | Target Analytes |

| GC-MS (ECNI) | SPE, LLE | Water | Brominated phenols |

| GC-MS (EI) | SPE, LLE, SPME | Water | Brominated phenols |

| LC-MS/MS (PIS) | - | Water | Brominated dimeric products (OH-PBDEs, OH-PBBs) |

| HPLC-UV | - | - | Phenolic compounds |

Sorption and Transport Phenomena in Environmental Matrices

The sorption and transport of this compound in the environment are governed by its physicochemical properties and the characteristics of the environmental matrices, such as soil and sediment.

The octanol-water partition coefficient (log Kow) is a key parameter for predicting the sorption potential of organic compounds. A higher log Kow value generally indicates a greater tendency to sorb to organic matter in soil and sediment. The log Kow for the related compound 2,4-dimethylphenol (B51704) is 2.3. epa.gov The presence of bromine atoms in this compound would likely increase its hydrophobicity and thus its log Kow, suggesting a moderate to high potential for sorption.

Once sorbed to soil or sediment particles, the transport of this compound in the environment would be limited. However, it can still be transported through soil erosion and runoff. In aquatic systems, its distribution between the water column and sediment will depend on its sorption characteristics and the level of suspended solids.

Volatilization can also be a transport pathway for some phenolic compounds. The vapor pressure of 2,4-dimethylphenol suggests that volatilization is an important fate process for this chemical. epa.gov The volatility of this compound would be influenced by its higher molecular weight and likely lower vapor pressure compared to its non-brominated counterpart.

Future Research Directions and Challenges in 2,6 Dibromo 3,4 Xylenol Research

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of 2,6-Dibromo-3,4-xylenol is the reliance on traditional synthesis methods that often involve harsh conditions, hazardous reagents, and the generation of significant waste. Future research must prioritize the development of greener, more efficient, and scalable synthetic protocols.

Current methods for producing halogenated phenols include the direct halogenation of phenols or their precursors, often requiring catalysts like aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃). google.com Another approach involves the diazotization of halogenated anilines followed by hydrolysis, a method known for producing substantial waste. google.com

Future research should focus on:

Green Chemistry Protocols: Exploring methods like the ipso-hydroxylation of arylboronic acids, which uses aqueous hydrogen peroxide as a mild oxidant and can be performed in environmentally benign solvents like ethanol. rsc.org Such protocols offer the potential for high yields and scalability with minimal need for purification. rsc.org

Catalyst Innovation: Investigating novel catalytic systems that offer higher selectivity and efficiency under milder conditions. This includes exploring solid acid catalysts and phase transfer catalysts to reduce side reactions and improve product isolation. google.com

Regioselective Bromination: Advancing techniques for precise control over the bromination of phenols is crucial. chemistryviews.org Recent developments using trimethylsilyl (B98337) bromide (TMSBr) with bulky sulfoxides in place of dimethyl sulfoxide (B87167) (DMSO) have shown high regioselectivity for the para-position and allow for easier product isolation and recycling of byproducts. chemistryviews.org Adapting such methods for the specific synthesis of this compound could significantly improve sustainability.

| Synthetic Approach | Traditional Method | Proposed Sustainable Alternative | Key Advantages of Alternative |

| Starting Material | Phenol (B47542) / Halogenated Aniline | Arylboronic Acids | Milder reaction conditions |

| Reagents | Strong acids, AlCl₃, FeCl₃ | Aqueous H₂O₂, HBr | Reduced toxicity, green oxidant |

| Byproducts | Inorganic salts, toxic waste | Water, recyclable thioethers | Minimal waste, circular economy potential |

Exploration of Undiscovered Reactivity Modes and Selective Functionalization

The reactivity of this compound is largely dictated by its hydroxyl group and the two bromine atoms on the aromatic ring. ontosight.aiontosight.ai While it is known as a useful intermediate, its full reactive potential remains underexplored. ontosight.ai Future work should aim to uncover new reaction pathways and develop methods for highly selective chemical modifications.

Challenges and opportunities include:

Selective C-H and C-Br Bond Activation: Developing catalytic systems that can selectively activate and functionalize the C-H bonds on the methyl groups or the C-Br bonds without affecting the hydroxyl group. This would open pathways to a wide array of new derivatives.

Derivatization via the Hydroxyl Group: While standard reactions of the phenolic hydroxyl group are known, exploring its use in more complex coupling reactions or as a directing group for further regioselective functionalization of the ring could yield novel molecular architectures.

Cross-Coupling Reactions: Systematically investigating the utility of this compound in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach different functional groups at the bromine positions. Research into the asymmetric synthesis of derivatives, such as the Schöllkopf bis-lactim ether method used for synthesizing 2,6-dibromo-L-tyrosine, could be adapted to create chiral derivatives of this compound for applications in catalysis or pharmacology. rsc.org

Advanced Computational Predictions for Rational Design of Derivatives

The trial-and-error approach to developing new chemical compounds and synthetic routes is time-consuming and resource-intensive. Advanced computational chemistry offers a powerful tool for the rational design of this compound derivatives and for predicting their properties and synthetic feasibility.

Future research directions in this area include:

In Silico Screening of Synthetic Routes: Utilizing synthetic route design systems (SRDS) and theoretical calculations, such as Density Functional Theory (DFT), to evaluate potential synthetic pathways before undertaking experimental work. semanticscholar.orgresearchgate.net This approach can identify the most promising reactions and conditions, saving significant time and resources. semanticscholar.org

Predicting Physicochemical and Biological Properties: Employing Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations to predict the properties of novel derivatives. For instance, computational studies could guide the design of derivatives with enhanced inhibitory activity against specific enzymes, similar to how bromophenol derivatives have been designed as potent protein tyrosine phosphatase 1B (PTP1B) inhibitors. nih.gov

Mechanism Elucidation: Using theoretical calculations to understand the detailed mechanisms of reactions involving this compound. This knowledge can help in optimizing reaction conditions and in designing catalysts for improved selectivity and yield.

| Computational Tool | Application in this compound Research | Potential Outcome |

| Synthetic Route Design Systems (SRDS) | Generation of potential synthetic pathways for novel derivatives | Identification of feasible, unexamined reactions |

| Density Functional Theory (DFT) | In silico screening of reaction feasibility and mechanism analysis | Prioritization of high-yield synthetic routes before lab work |

| QSAR and Molecular Docking | Prediction of biological activity and material properties | Rational design of derivatives for targeted applications |

Integration into Emerging Functional Material Systems

The unique structure of this compound, with its combination of a reactive hydroxyl group and two bromine atoms, makes it an attractive candidate for incorporation into advanced functional materials. ontosight.ai Research in this area is still in its early stages but holds considerable promise.

Key future research areas are:

Flame-Retardant Polymers: Brominated compounds are well-known for their flame-retardant properties. A significant research avenue is the incorporation of this compound as a reactive flame retardant into polymer backbones (e.g., polyesters, polycarbonates, or epoxy resins). This approach can lead to materials with enhanced fire safety and reduced leaching compared to additive flame retardants.

Specialty Polymers and Membranes: The rigid, substituted aromatic structure of the compound could be leveraged to synthesize polymers with high thermal stability, specific porosity, or selective permeability for use in advanced membranes for separation processes.

Antimicrobial Surfaces: Given the known biocidal properties of some halogenated phenols, future work could explore the covalent attachment of this compound to surfaces to create materials with long-lasting antimicrobial activity for medical or industrial applications. ontosight.ai

Methodological Advancements in Environmental Degradation Studies

The persistence and potential toxicity of halogenated organic compounds in the environment are significant concerns. ontosight.ai A critical area of future research for this compound is to develop a thorough understanding of its environmental fate and to create effective methods for its degradation and removal.

Future research should focus on:

Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as photocatalysis using titanium dioxide (TiO₂), ozonation, or Fenton-like reactions, for the complete mineralization of this compound in water. nih.gov

Bioremediation and Enzymatic Degradation: Exploring the use of microorganisms or isolated enzymes, such as peroxidases, to break down the compound. nih.gov Studies on other polyhalogenated phenols have shown that combined photocatalytic and enzymatic processes can effectively dehalogenate and detoxify these pollutants. nih.gov

Analytical Method Development: Creating more sensitive and robust analytical methods for the detection and quantification of this compound and its degradation byproducts in complex environmental matrices like soil and water. This is essential for monitoring its presence and for validating the effectiveness of remediation technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dibromo-3,4-xylenol, and how can reaction conditions be optimized?

- Methodological Answer : Bromination of 3,4-xylenol using bromine (Br₂) or N-bromosuccinimide (NBS) in a controlled acidic medium (e.g., H₂SO₄ or acetic acid) is a common approach. Optimization involves adjusting stoichiometry (e.g., 2 equivalents Br₂ for selective dibromination) and temperature (40–60°C to minimize polybromination byproducts). Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: methanol/water 70:30) and UV detection at 254 nm. Compare retention times with standards.

- Structural Confirmation :

- NMR : Analyze and NMR spectra for characteristic peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.2–2.5 ppm).

- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks at m/z 265 (M⁺) for C₈H₈Br₂O .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight, light-resistant containers at 2–8°C.

- Waste Disposal : Neutralize with sodium bicarbonate before incineration or disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve analytical challenges in quantifying this compound in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer :

- Chromatographic Separation : Use UPLC-MS/MS with a reverse-phase column (e.g., Acquity UPLC BEH C18) and gradient elution (acetonitrile/0.1% formic acid). Optimize ionization parameters for enhanced sensitivity.

- Baseline Correction : Apply B-spline interpolation or wavelet transforms to mitigate overlapping peaks from co-eluting compounds (e.g., phenolic analogs) .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Br with Cl or varying methyl groups) and test antimicrobial/anticancer efficacy.

- Data Normalization : Compare results across studies using standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) and control for variables like solvent effects (DMSO vs. ethanol) .

Q. How can this compound be functionalized for applications in material science (e.g., fluorinated polymers or electronic materials)?

- Methodological Answer :

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids to introduce π-conjugated systems. Use Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C.

- Polymerization : Initiate radical polymerization with AIBN in DMF to create brominated polyaromatics for conductive films .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C (ambient), 40°C, and 60°C for 4 weeks. Analyze degradation products via GC-MS.

- pH Sensitivity : Test solubility and decomposition in buffers (pH 2–12). Brominated phenols are prone to hydrolysis in alkaline conditions (pH >10), forming dibromocatechol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.